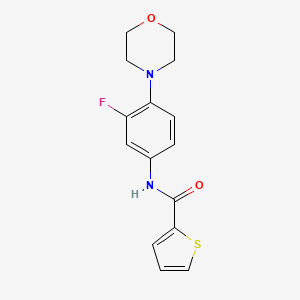

3-(p-Cyanobenzyl)-piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

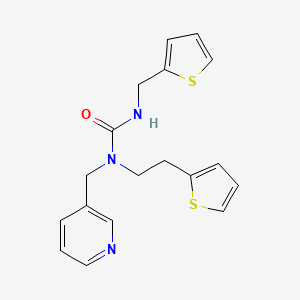

“3-(p-Cyanobenzyl)-piperidine” is a cyanobenzyl compound. Cyanobenzyl compounds are important intermediates for producing chemical products such as pharmaceuticals, agrochemicals, liquid crystals, and monomers of functional polymers .

Synthesis Analysis

The synthesis of cyanobenzyl compounds can be achieved under mild conditions from relatively easily available cyanobenzylamine having a cyano group on the benzene ring or a compound thereof which is ring-substituted with a chlorine atom, a fluorine atom, etc . The process for producing a cyanobenzyl compound includes transforming an aminomethyl group of a cyanobenzylamine compound into a hydroxymethyl group, a halogenomethyl group, or an acyloxymethyl group without causing damage to a cyano group on the benzene ring . The transformation may be carried out by use of nitrosonium ions .Chemical Reactions Analysis

Cyanobenzyl compounds can undergo various reactions. For instance, alcohols, amines, and thiols protected with a p-cyanobenzyl group can be easily and quantitatively deprotected using triethylgermyl sodium under mild conditions .Scientific Research Applications

Cleavage of Protecting Groups

As mentioned earlier, the p-cyanobenzyl group can be easily and quantitatively removed from protected alcohols, amines, and thiols using specific reagents. This property simplifies the deprotection step in multi-step syntheses, making it valuable in both academic and industrial settings .

Ortho-Bromination Reactions

Researchers have explored the ortho-bromination of phenolic compounds using 3-(p-Cyanobenzyl)-piperidine as a starting material. In one study, ACS-grade methanol served as the solvent, and the reaction yielded ortho-brominated phenols with excellent selectivity. These brominated phenols find applications in the synthesis of biologically active targets, including pharmaceuticals and natural products .

Solid-Phase Synthesis

For solid-phase peptide synthesis, gram-scale production of individual building blocks is essential. Researchers have successfully synthesized the component building blocks of bisebromoamide (a cytotoxic marine natural product) using 3-(p-Cyanobenzyl)-piperidine derivatives. This compound played a crucial role in achieving efficient solid-phase synthesis .

Process for Producing Cyanobenzyl Compounds

The compound’s cyanobenzyl group can be transformed from relatively available cyanobenzylamine derivatives. This industrially advantageous process allows for the production of cyanobenzyl compounds under mild conditions. Researchers have explored various ring-substituted derivatives, expanding the scope of applications .

Mechanism of Action

Target of Action

It’s known that piperidine derivatives often interact with various receptors and enzymes in the body, playing a role in numerous biological processes .

Mode of Action

The cyanobenzyl group may also influence the compound’s interaction with its targets .

Biochemical Pathways

Piperidine derivatives can be involved in a variety of biochemical pathways, depending on their specific structure and the nature of their targets .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness .

Result of Action

The effects would likely depend on the specific targets and pathways involved .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how 3-(p-Cyanobenzyl)-piperidine interacts with its targets and carries out its functions .

Future Directions

Cyanobenzyl compounds are important intermediates for producing chemical products such as pharmaceuticals, agrochemicals, liquid crystals, and monomers of functional polymers . Therefore, the development of efficient and environmentally friendly methods for the synthesis of these compounds is of great interest.

properties

IUPAC Name |

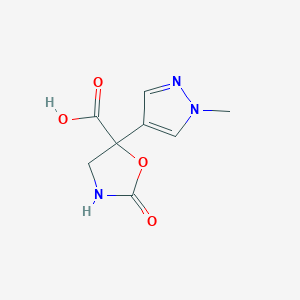

4-(piperidin-3-ylmethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-9-12-5-3-11(4-6-12)8-13-2-1-7-15-10-13/h3-6,13,15H,1-2,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGVMDAVJMSXHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(p-Cyanobenzyl)-piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-amino-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2758563.png)

![N-(2,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2758567.png)

![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2758568.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenylpropanamide](/img/structure/B2758571.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2758572.png)

![N-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2758581.png)